N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

Catalog No.
S3352455
CAS No.
872872-12-3
M.F
C16H13N3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

CAS Number

872872-12-3

Product Name

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

IUPAC Name

N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C16H13N3/c1-2-7-12(8-3-1)17-16-14-10-11-6-4-5-9-13(11)15(14)18-19-16/h1-9H,10H2,(H2,17,18,19)

InChI Key

HXUODZKNCJWKGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=NN3)NC4=CC=CC=C4

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. This compound features a unique fused bicyclic structure that incorporates both an indene and a pyrazole moiety. The presence of the phenyl group enhances its potential reactivity and biological activity. Its molecular formula is C₁₃H₁₂N₄, and it exhibits interesting physical and chemical properties due to the conjugated system formed by the indene and pyrazole rings.

Typical of pyrazole derivatives:

  • Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, which can modify the compound's properties.
  • Nucleophilic Attack: The amino group can participate in nucleophilic substitution reactions, particularly with activated halides.
  • Cyclization Reactions: This compound can serve as a precursor in cyclization reactions to form more complex heterocycles.

Research indicates that compounds similar to N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine exhibit various biological activities:

  • Antitumor Activity: Some pyrazole derivatives have shown promise as antitumor agents in studies involving non-small cell lung cancer models .
  • Anti-inflammatory Properties: Certain derivatives display anti-inflammatory effects, potentially making them candidates for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Pyrazole compounds are often screened for antimicrobial properties, with some demonstrating effectiveness against various pathogens.

The synthesis of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine can be achieved through several methods:

  • Condensation Reactions: Utilizing hydrazine derivatives with appropriate aldehydes or ketones can yield pyrazole structures.
  • Cyclization: Starting from suitable precursors like indene derivatives, cyclization can be performed to form the fused ring system.
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted methods can enhance yields and reduce reaction times in synthesizing pyrazole derivatives.

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer and inflammatory diseases.
  • Material Science: The unique structural properties may allow its use in developing novel materials with specific electronic or optical properties.

Studies on N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine's interactions have highlighted its potential binding affinities with various biological targets:

  • Protein Kinases: Interaction studies suggest that certain derivatives may inhibit specific protein kinases involved in cancer progression.
  • Receptors: Investigations into receptor binding affinities indicate potential roles in modulating neurotransmitter systems.

Several compounds share structural similarities with N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
1H-Pyrazole DerivativesContains a pyrazole ringAntitumor and anti-inflammatorySimpler structure without indene fusion
Indeno[1,2-c]pyrazole CompoundsFused indene and pyrazole ringsPotentially similar biological activityVaries based on substituents
5-AminopyrazolesAmino group on pyrazoleAntimicrobial propertiesDifferent substitution pattern affects activity

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine stands out due to its unique fused bicyclic structure that combines both indene and pyrazole functionalities, potentially enhancing its reactivity and biological profile compared to simpler analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

247.110947427 g/mol

Monoisotopic Mass

247.110947427 g/mol

Heavy Atom Count

19

Wikipedia

CHEMBL175596

Dates

Modify: 2023-07-26

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